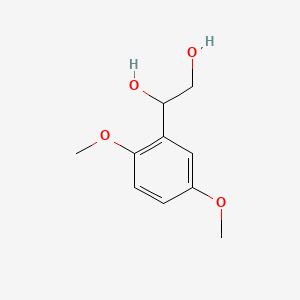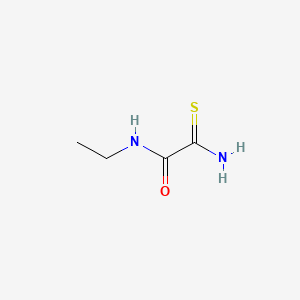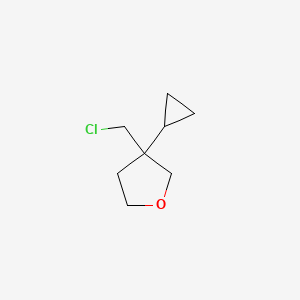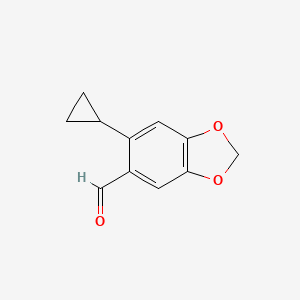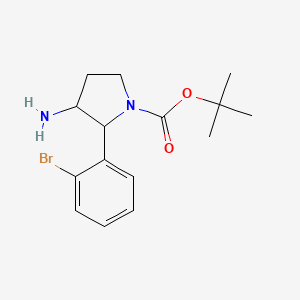
2-Cyano-5-fluorobenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-5-fluorobenzene-1-sulfonamide is a chemical compound with the molecular formula C7H5FN2O2S. It is a member of the sulfonamide family, which is known for its wide range of biological activities, including antibacterial, antiviral, and anticancer properties
Métodos De Preparación
The synthesis of 2-Cyano-5-fluorobenzene-1-sulfonamide typically involves the reaction of 2-cyano-5-fluorobenzenesulfonyl chloride with ammonia or an amine . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures .
Análisis De Reacciones Químicas
2-Cyano-5-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Cyano-5-fluorobenzene-1-sulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Cyano-5-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound .
Comparación Con Compuestos Similares
2-Cyano-5-fluorobenzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: A well-known antibacterial agent that also inhibits dihydropteroate synthetase.
2-Cyano-3-fluorobenzene-1-sulfonamide: A similar compound with a different fluorine position, which may affect its reactivity and biological activity.
4-Formylphenylboronic Acid: Used in similar coupling reactions but with different functional groups and applications.
Propiedades
Fórmula molecular |
C7H5FN2O2S |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
2-cyano-5-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5FN2O2S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
Clave InChI |
MOIUFSLSWHNEBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)S(=O)(=O)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


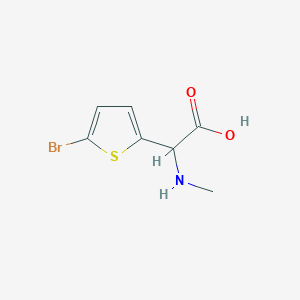
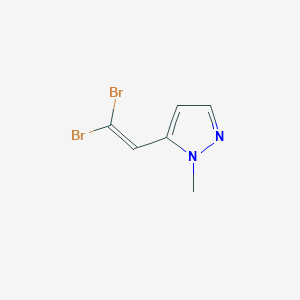
amine](/img/structure/B13203878.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(2-nitrophenyl)propanoate](/img/structure/B13203886.png)
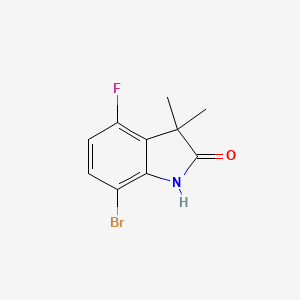


![2-[2-(3-Fluoro-2-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13203912.png)
